7-Bromo-3-cyclobutyl-1H-indole
Description
7-Bromo-3-cyclobutyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 7-position and a cyclobutyl group at the 3-position of the indole scaffold. The cyclobutyl substituent introduces steric bulk and hydrophobicity, which may influence molecular interactions in biological systems or material properties such as crystallinity and solubility.
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
7-bromo-3-cyclobutyl-1H-indole |
InChI |
InChI=1S/C12H12BrN/c13-11-6-2-5-9-10(7-14-12(9)11)8-3-1-4-8/h2,5-8,14H,1,3-4H2 |
InChI Key |
JNBXMKSEWNJSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CNC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-1H-indole typically involves the bromination of 3-cyclobutyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of 7-Bromo-3-cyclobutyl-1H-indole may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine atom efficiently .
Types of Reactions:
Oxidation: 7-Bromo-3-cyclobutyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in 7-Bromo-3-cyclobutyl-1H-indole can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
- Oxidized derivatives (e.g., 7-bromo-3-cyclobutylindole-2-carboxylic acid).
- Reduced derivatives (e.g., 7-hydroxy-3-cyclobutylindole).
- Substituted derivatives (e.g., 7-methoxy-3-cyclobutylindole).
Scientific Research Applications
7-Bromo-3-cyclobutyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclobutyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutyl group enhance its binding affinity to certain receptors and enzymes. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed bioactivity .
Comparison with Similar Compounds
Table 1: Comparative Data for Brominated Indole Derivatives
*N/R = Not reported; †Calculated from molecular formula C${11}$H${11}$BrN.
Key Research Findings and Limitations
- Synthetic Challenges : The cyclobutyl group’s synthesis may require harsh conditions, risking ring-opening or low yields compared to smaller substituents .
- Knowledge Gaps: Biological activity data for 7-Bromo-3-cyclobutyl-1H-indole are absent in the evidence, necessitating further studies on its pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
